molecular formula C11H12N6 B7577180 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine

2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine

Cat. No. B7577180
M. Wt: 228.25 g/mol
InChI Key: VRUPBNBGHSTYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine is a chemical compound that has recently gained attention in scientific research. It is a pyrazole derivative that has shown potential in various biomedical applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine in lab experiments is its potential in inhibiting cancer growth and reducing inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential in treating other diseases, such as neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine with improved properties.

Synthesis Methods

The synthesis of 2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine involves a multistep process. The first step involves the reaction of 2-methyl-4-nitropyrazole with 2-chloro-3-methylimidazo[4,5-b]pyridine in the presence of a base to form the intermediate compound. The intermediate compound is then reduced using a reducing agent to obtain the final product.

Scientific Research Applications

2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine has shown potential in various biomedical applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

IUPAC Name

2-methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-16-10(7-6-14-17(2)9(7)12)15-8-4-3-5-13-11(8)16/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUPBNBGHSTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC3=C(N2C)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine

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